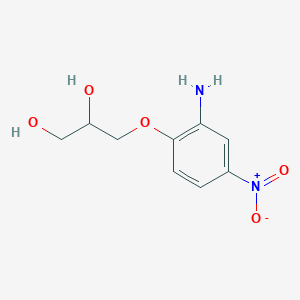
3-(2-Amino-4-nitrophenoxy)propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Amino-4-nitrophenoxy)propane-1,2-diol, also known as ANP, is a chemical compound that has been extensively studied for its potential application in scientific research. It is a derivative of 2,4-dinitrophenol and has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
3-(2-Amino-4-nitrophenoxy)propane-1,2-diol works by inhibiting the activity of the mitochondrial electron transport chain, which leads to a decrease in ATP production. This, in turn, leads to an increase in reactive oxygen species and a decrease in cellular respiration.
Biochemische Und Physiologische Effekte
3-(2-Amino-4-nitrophenoxy)propane-1,2-diol has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the activation of the immune system, and the modulation of neurotransmitter release.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2-Amino-4-nitrophenoxy)propane-1,2-diol in lab experiments is that it has a well-defined mechanism of action, which makes it a useful tool for studying cellular respiration and oxidative stress. However, 3-(2-Amino-4-nitrophenoxy)propane-1,2-diol is also toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(2-Amino-4-nitrophenoxy)propane-1,2-diol. One area of interest is the development of 3-(2-Amino-4-nitrophenoxy)propane-1,2-diol analogs that have improved efficacy and reduced toxicity. Another area of interest is the use of 3-(2-Amino-4-nitrophenoxy)propane-1,2-diol in combination with other compounds to enhance its effects. Finally, 3-(2-Amino-4-nitrophenoxy)propane-1,2-diol could also be studied for its potential application in the treatment of diseases such as cancer and neurodegenerative disorders.
Conclusion
3-(2-Amino-4-nitrophenoxy)propane-1,2-diol is a chemical compound that has been extensively studied for its potential application in scientific research. It has a well-defined mechanism of action and a variety of biochemical and physiological effects that make it a useful tool for studying a variety of areas. While there are limitations to its use, there are also several future directions for research on 3-(2-Amino-4-nitrophenoxy)propane-1,2-diol that could lead to new discoveries and applications.
Synthesemethoden
3-(2-Amino-4-nitrophenoxy)propane-1,2-diol can be synthesized through a multi-step process starting with 2,4-dinitrophenol. The first step involves the reaction of 2,4-dinitrophenol with ethylene oxide to form 3-(2,4-dinitrophenoxy)propane-1,2-diol. This compound is then reacted with ammonia to form 3-(2-Amino-4-nitrophenoxy)propane-1,2-diol.
Wissenschaftliche Forschungsanwendungen
3-(2-Amino-4-nitrophenoxy)propane-1,2-diol has been studied for its potential application in a variety of scientific research areas, including neuroscience, immunology, and cancer research. It has been shown to have a variety of biochemical and physiological effects that make it a useful tool for studying these areas.
Eigenschaften
CAS-Nummer |
88964-89-0 |
|---|---|
Produktname |
3-(2-Amino-4-nitrophenoxy)propane-1,2-diol |
Molekularformel |
C9H12N2O5 |
Molekulargewicht |
228.2 g/mol |
IUPAC-Name |
3-(2-amino-4-nitrophenoxy)propane-1,2-diol |
InChI |
InChI=1S/C9H12N2O5/c10-8-3-6(11(14)15)1-2-9(8)16-5-7(13)4-12/h1-3,7,12-13H,4-5,10H2 |
InChI-Schlüssel |
WXNWGESLINOGIE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)OCC(CO)O |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)OCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



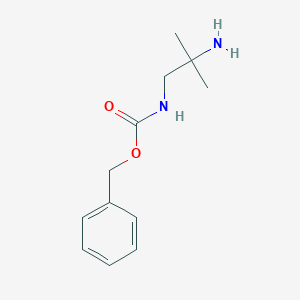

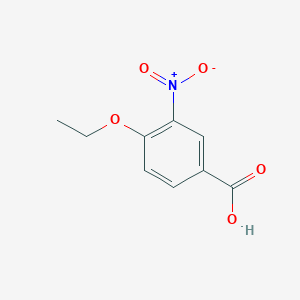


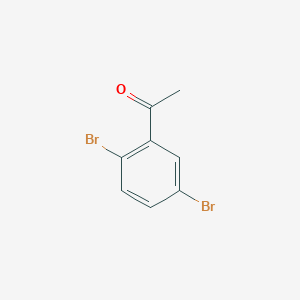


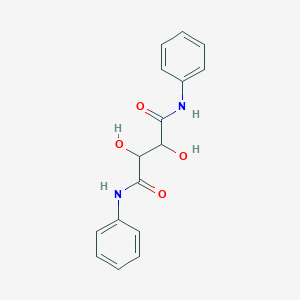
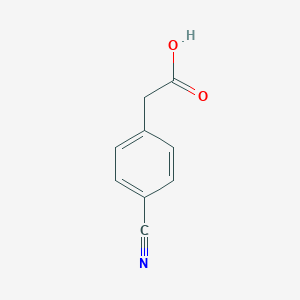


![(2R,3R,4S,5R)-5-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B181634.png)
